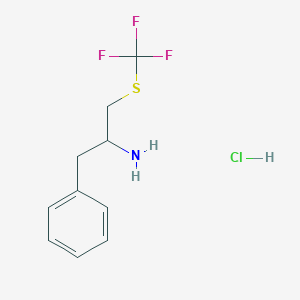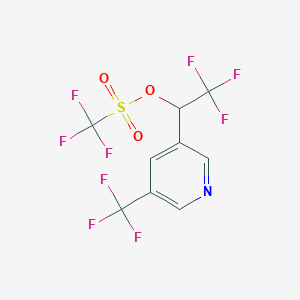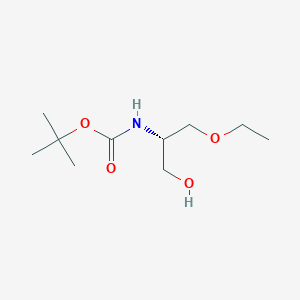
6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester” is a type of boronic ester, which is a class of compounds widely used in organic synthesis . Boronic esters, such as the pinacol, neopentyl, and catechol boronic esters, are commonly employed for Suzuki–Miyaura (SM) coupling due to their relative cost, reactivity, stability, and ease of preparation .
Synthesis Analysis
The synthesis of boronic esters like “this compound” often involves the use of transition metal-catalyzed carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . Protodeboronation, a process that removes the boron group from the boronic ester, is not well developed but has been achieved using a radical approach .Chemical Reactions Analysis
Boronic esters like “this compound” are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of boronic esters has been achieved using a radical approach .Scientific Research Applications
Biotechnological Synthesis
Compounds similar to 6-Chloro-5-(ethoxycarbonyl)pyridine-3-boronic acid pinacol ester are utilized in biotechnological pathways for the production of valuable chemicals from biomass, including the synthesis of esters and polymers. These processes highlight the role of boronate esters in green chemistry applications, emphasizing their utility in creating more sustainable and environmentally friendly chemical synthesis routes (Gao, Ma, & Xu, 2011).
Synthesis of Ester Products
The alkoxycarbonylation of unsaturated substrates using palladium catalysts is a notable application in the chemical industry, where esters are synthesized from alternative feedstocks. This process, relevant to compounds like the one , underscores the importance of boronate esters in facilitating reactions that yield economically and environmentally beneficial outcomes (Sevostyanova & Batashev, 2023).
Advanced Materials and Medicinal Chemistry
Boron-containing heterocycles, such as cyclic boronate esters, are crucial in various fields including organic synthesis, pharmacology, and materials science. Their stability and versatile reactivity make them valuable for creating new materials and pharmaceuticals. This application area suggests potential research directions for this compound in the development of novel drugs and materials (Golovanov & Sukhorukov, 2021).
Environmental and Health Applications
Research on esters, including those similar to the compound , extends into environmental science and public health. Studies explore their occurrence, fate, and behavior in aquatic environments and their potential as emerging contaminants. This highlights the importance of understanding the environmental impact and health implications of chemical compounds widely used in industry (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Target of Action
The primary target of the compound, also known as ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway for carbon–carbon bond formation . This pathway is exceptionally mild and functional group tolerant, making it suitable for a wide range of applications .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The compound’s stability is a key factor in its bioavailability, as it allows the compound to remain intact in various environments until it reaches its target .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a critical step in many synthetic processes, enabling the creation of complex organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
ethyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO4/c1-6-19-12(18)10-7-9(8-17-11(10)16)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVMXIMUMXMRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)










